methyl N-(3-amino-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-amino-2-methylphenyl)carbamate: is an organic compound with the molecular formula C9H12N2O2. It is a derivative of carbamic acid and features a methyl group attached to the nitrogen atom of the carbamate group, as well as an amino group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
This causes constant nerve signal transmission, leading to symptoms of poisoning .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase .
Pharmacokinetics
Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Carbamates typically lead to an overstimulation of the nervous system due to an excess of acetylcholine, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
Biochemical Analysis
Biochemical Properties
For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function
Molecular Mechanism
Carbamates typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that carbamates are metabolized in organisms through hydrolysis to form a phenol and a methylcarbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(3-amino-2-methylphenyl)carbamate typically involves the reaction of 3-amino-2-methylphenol with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(3-amino-2-methylphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Scientific Research Applications
Chemistry: Methyl N-(3-amino-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme inhibition. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
- Methyl N-(3-amino-4-methylphenyl)carbamate
- Ethyl N-(3-amino-2-methylphenyl)carbamate
- Methyl N-(3-amino-2-chlorophenyl)carbamate
Comparison: Methyl N-(3-amino-2-methylphenyl)carbamate is unique due to the presence of both an amino group and a methyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as methyl N-(3-amino-4-methylphenyl)carbamate, the position of the substituents on the benzene ring can significantly affect the compound’s chemical properties and biological activity. For instance, the presence of a chlorine atom in methyl N-(3-amino-2-chlorophenyl)carbamate can enhance its electron-withdrawing effects, leading to different reactivity patterns.
Biological Activity
Methyl N-(3-amino-2-methylphenyl)carbamate, a member of the carbamate family, has garnered attention for its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-amino-2-methylphenylcarbamate, with a molecular formula of C9H12N2O2 and a molecular weight of approximately 180.09 g/mol . Its structure features a carbamate functional group attached to a phenyl ring that is further substituted with an amino and a methyl group.
Target Enzymes : this compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to increased levels of acetylcholine, which can result in overstimulation of the nervous system .
Biochemical Pathways : The inhibition of AChE affects the cholinergic pathway, leading to symptoms associated with cholinergic toxicity, such as muscle twitching and respiratory distress. This mechanism is similar to other carbamates used in agricultural applications as pesticides.
Enzyme Inhibition
This compound has been shown to significantly inhibit AChE activity in vitro. Studies indicate that this compound can serve as a valuable probe for investigating enzyme-substrate interactions and understanding the mechanisms behind enzyme inhibition .
Toxicological Studies
Research has demonstrated that exposure to carbamates can lead to various toxic effects in mammalian cells. For instance, studies have reported that carbamate compounds can induce oxidative stress and DNA damage in human endothelial cells . Specifically, this compound's structural similarity to other carbamates suggests it may exhibit comparable toxicological profiles.
Case Studies
- Cell Viability Assays : In a study examining the cytotoxic effects of various carbamates, including this compound, researchers observed concentration-dependent decreases in cell viability in human cell lines exposed to these compounds. Notably, significant cytotoxicity was noted at concentrations exceeding 100 μM .
- Neurotoxic Effects : Another study focused on the neurotoxic potential of this compound highlighted its ability to induce apoptosis in neuronal cell cultures. The findings suggest that prolonged exposure could lead to significant neuronal damage due to excessive acetylcholine accumulation.
Research Findings Summary
Properties
IUPAC Name |
methyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHTPNSYEFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.